Genisteine Genisteine
Brand Name: Vulcanchem
CAS No.: 446-95-7
VCID: VC0191296
InChI: InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1
SMILES: C1CCN2CC3CC(C2C1)CN4C3CCCC4
Molecular Formula: C15H26N2
Molecular Weight: 234.38 g/mol

Genisteine

CAS No.: 446-95-7

VCID: VC0191296

Molecular Formula: C15H26N2

Molecular Weight: 234.38 g/mol

* For research use only. Not for human or veterinary use.

Genisteine - 446-95-7

Description

Genistein is a naturally occurring isoflavone, a type of compound found in several plants, including soybeans, kudzu, and lupin . First isolated in 1899 from dyer's broom ( Genista tinctoria), it's also known as 4',5,7-trihydroxyisoflavone . Genistein has garnered attention for its diverse biological activities, acting as both an antioxidant and a phytoestrogen, meaning it can interact with estrogen receptors in the body .

Isoflavones like genistein can have both hormonal and non-hormonal effects . Genistein has demonstrated the ability to influence various biochemical functions within cells, such as modulating enzyme activity and affecting cellular responses to oxidative stress . Due to its interaction with estrogen receptors, genistein has been investigated for its potential role in bone metabolism and its effects on hormone-dependent cancer cells . Research also indicates that genistein may possess antiviral properties, potentially reducing the severity of certain viral infections .

Another isoflavone, genistin, is the predominant form of genistein found in plants . Genistin is converted into genistein through digestive processes, allowing it to exert biological effects . Similar to genistein, genistin has shown potential in enhancing bone metabolism and preventing bone loss in studies involving animals .

CAS No. 446-95-7
Product Name Genisteine
Molecular Formula C15H26N2
Molecular Weight 234.38 g/mol
IUPAC Name (1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Standard InChI InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1
Standard InChIKey SLRCCWJSBJZJBV-AJNGGQMLSA-N
SMILES C1CCN2CC3CC(C2C1)CN4C3CCCC4
Canonical SMILES C1CCN2CC3CC(C2C1)CN4C3CCCC4
Synonyms alpha Isosparteine
alpha-Isosparteine
Anhydrous, Sparteine Sulfate
beta Isosparteine
beta-Isosparteine
D-sparteine
Depasan Retard
Genisteine Alkaloid
L-Sparteine
Pachycarpine
Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine
Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate Anhydrous
Sparteine, (+)-Isomer
Sparteine, (-)-Isomer
Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sulfate Anhydrous, Sparteine
PubChem Compound 168213
Last Modified Feb 18 2024

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